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Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethyl)aniline

Cat. No.: B1586914 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-
(trifluoromethyl)aniline

Abstract
This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-Chloro-3-(trifluoromethyl)aniline (CAS No. 62476-58-8), a critical fluorinated

building block in modern synthetic chemistry. Designed for researchers, medicinal chemists,

and drug development professionals, this document synthesizes key data points with practical,

field-proven insights. We will explore its structural characteristics, physicochemical parameters,

spectroscopic signatures, and its pivotal role as a precursor in the synthesis of high-value

compounds, including active pharmaceutical ingredients (APIs). The guide emphasizes not just

the data, but the causality behind the compound's behavior, providing a robust framework for

its application in experimental design and process development.

Chemical Identity and Structural Framework
2-Chloro-3-(trifluoromethyl)aniline is a substituted aniline carrying both a chlorine atom and

a trifluoromethyl group on the aromatic ring. This unique substitution pattern imparts specific

electronic and steric properties that are highly sought after in the design of bioactive molecules.

The electron-withdrawing nature of both the chloro and trifluoromethyl substituents significantly

influences the reactivity of the aniline moiety and the aromatic system.
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The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic

stability, lipophilicity, and binding affinity of drug candidates.[1][2] Its presence makes this

aniline an important intermediate for pharmaceuticals and agrochemicals.[3]

Figure 1: Chemical Structure of 2-Chloro-3-(trifluoromethyl)aniline.

Core Physicochemical Properties
The physical properties of a compound are foundational to its handling, purification, and

reaction setup. The data below has been consolidated from various authoritative sources to

provide a reliable reference.

Property Value Source(s)

CAS Number 62476-58-8 [4][5][6][7]

Molecular Formula C₇H₅ClF₃N [4][6][7][8]

Molecular Weight 195.57 g/mol [4][5][6][7][8]

Physical Form Solid

Melting Point 25-28 °C

IUPAC Name
2-chloro-3-

(trifluoromethyl)aniline
[8]

Synonyms

(2-Chloro-3-

trifluoromethylphenyl)amine, 2-

Chloro-3-aminobenzotrifluoride

[7][8]

XLogP3 2.8 [8]

Expert Insights: The relatively low melting point indicates that while it is a solid at standard

ambient temperature, it may be liquid in warmer laboratory environments. This necessitates

careful storage considerations. The XLogP3 value of 2.8 suggests moderate lipophilicity,

making the compound readily soluble in common organic solvents like dichloromethane, ethyl

acetate, and acetone, while having low solubility in water. This solubility profile is advantageous

for typical organic synthesis workup procedures involving liquid-liquid extraction.
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Spectroscopic Characterization Profile
Authenticating the identity and purity of 2-Chloro-3-(trifluoromethyl)aniline is paramount.

While batch-specific spectra should always be consulted from the supplier, the expected

spectroscopic signatures are as follows:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, with coupling patterns influenced by the chloro, amino, and trifluoromethyl groups.

The amine protons will typically appear as a broad singlet, the position of which can vary

with solvent and concentration.

¹³C NMR: The carbon NMR will show seven distinct signals for the aromatic carbons and the

trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the

three fluorine atoms.

¹⁹F NMR: A strong singlet is expected, characteristic of the -CF₃ group. This is a powerful

tool for confirming the presence and purity of the fluorinated moiety.

IR Spectroscopy: Key vibrational bands will include N-H stretching for the amine group

(typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring, and strong C-F

stretching bands (around 1100-1300 cm⁻¹).

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the

molecular ion peak (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio).[9] High-resolution mass spectrometry (HRMS) should confirm the

molecular formula C₇H₅ClF₃N with high accuracy.[8]

Synthesis, Reactivity, and Applications
Synthetic Context
2-Chloro-3-(trifluoromethyl)aniline is not a naturally occurring compound and is produced

through multi-step organic synthesis. One common synthetic approach involves the

ammonolysis of a corresponding di-substituted benzotrifluoride, such as 3,4-

dichlorobenzotrifluoride, under elevated temperature and pressure.[10]
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3,4-Dihalobenzotrifluoride

2-Chloro-3-(trifluoromethyl)aniline

Ammonolysis

Active Pharmaceutical Ingredient (e.g., Sorafenib)

Coupling / Amide Formation

Click to download full resolution via product page

Figure 2: Role as a key synthetic intermediate.

Reactivity Profile
The chemical behavior is dominated by the interplay of its functional groups:

Amine Group: The primary amine is nucleophilic and readily undergoes reactions typical of

anilines, such as acylation, alkylation, and diazotization. This is the most common reaction

site for incorporating the molecule into a larger structure.

Aromatic Ring: The strong electron-withdrawing effects of the -Cl and -CF₃ groups deactivate

the benzene ring towards electrophilic aromatic substitution.

Key Applications in Drug Development
This molecule is a cornerstone intermediate for several high-profile drugs. Its utility stems from

the ability to introduce the 2-chloro-3-(trifluoromethyl)phenyl moiety into a target structure.

Sorafenib (Nexavar): A multi-kinase inhibitor used in the treatment of liver and kidney cancer.

2-Chloro-3-(trifluoromethyl)aniline is reacted with an isocyanate to form the critical urea

linkage in the final drug structure.[2]
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Flunixin: A non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The

synthesis involves the reaction of 2-methyl-3-(trifluoromethyl)aniline, which can be prepared

from 2-chloro-3-(trifluoromethyl)aniline, with 2-chloronicotinate.[3][11]

Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety

protocols. This compound is classified as hazardous and must be handled with appropriate

care.

GHS Hazard Classification:

Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

Signal Word: Danger.

Hazard Statements:

H302: Harmful if swallowed.[8]

H311: Toxic in contact with skin.[8]

H315: Causes skin irritation.[8]

H319: Causes serious eye irritation.[8]

H332: Harmful if inhaled.[8]

Recommended Handling Procedures:

Always use this chemical within a certified chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves

(double-gloving is recommended), and chemical safety goggles.

Avoid breathing dust or vapors.

Wash hands thoroughly after handling.[12]
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Storage Recommendations:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from incompatible materials such as strong oxidizing agents.

For long-term stability, storage in an inert atmosphere (e.g., argon or nitrogen) in a dark

place is recommended.[6] Some suppliers recommend refrigerated storage (2-8°C).[7]

Experimental Protocol: Purification by
Recrystallization
This protocol provides a self-validating method for purifying 2-Chloro-3-
(trifluoromethyl)aniline, leveraging its thermal and solubility properties. The validation is

achieved by measuring the melting point of the final product.
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Recrystallization Protocol

1. Dissolution:
Dissolve crude solid in minimal

hot solvent (e.g., Heptane/EtOAc).

2. Crystallization:
Slowly cool the solution to

room temperature, then in an ice bath.

3. Isolation:
Collect crystals by vacuum filtration.

Wash with cold solvent.

4. Drying:
Dry crystals under vacuum
to remove residual solvent.

5. QC Validation:
Measure melting point of

purified crystals.

Pure Product

Sharp MP range
(e.g., 26-28°C)

Click to download full resolution via product page

Figure 3: Workflow for the purification and validation of the compound.
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Step-by-Step Methodology:

Solvent Selection: Begin by determining an appropriate solvent system. A good choice is a

binary system like Heptane/Ethyl Acetate. The compound should be sparingly soluble at

room temperature but highly soluble at the solvent's boiling point.

Dissolution: Place the crude 2-Chloro-3-(trifluoromethyl)aniline in an Erlenmeyer flask.

Add a minimal amount of the hot solvent mixture dropwise while heating and swirling until

the solid just dissolves. Using excess solvent will significantly reduce the recovery yield.

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of

activated charcoal and heat for a few minutes. Perform a hot filtration to remove the

charcoal.

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to

room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at

room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize

crystal formation.

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals

sparingly with a small amount of the cold recrystallization solvent to remove any adhering

impurities.

Drying: Transfer the purified crystals to a watch glass and dry them under vacuum.

Self-Validation (QC): Determine the melting point of the dried crystals. A sharp melting point

within the literature range (e.g., 26-28 °C) indicates successful purification. A broad or

depressed melting point suggests the presence of impurities, and the recrystallization

process should be repeated.

Conclusion
2-Chloro-3-(trifluoromethyl)aniline is a high-value synthetic intermediate whose utility is

firmly established in the pharmaceutical and agrochemical industries. Its physicochemical

properties—moderate lipophilicity, low melting point, and well-defined reactivity—make it a

versatile and predictable building block. A thorough understanding of its properties, coupled

with stringent safety and handling protocols, is essential for leveraging this compound's full
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potential in research and development. This guide serves as a foundational resource to

empower scientists in making informed, efficient, and safe experimental decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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